![molecular formula C26H19N5OS B307234 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307234.png)
2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone, commonly known as FPTH, is a thiazolidinone derivative that has been widely studied for its potential applications in scientific research. FPTH is a potent inhibitor of histone acetyltransferases (HATs), enzymes that play a crucial role in the regulation of gene expression. In recent years, FPTH has gained attention for its potential use in cancer research and other fields.
Mécanisme D'action
FPTH works by binding to the active site of HAT enzymes, preventing them from acetylating histone proteins. Histone acetylation is a key step in the regulation of gene expression, and 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone play a crucial role in this process. By inhibiting HAT activity, FPTH can alter the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
FPTH has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, FPTH has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. FPTH has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FPTH is its high potency and specificity for HAT inhibition. FPTH has been shown to be a more potent inhibitor of 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone than other compounds such as anacardic acid. However, one limitation of FPTH is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on FPTH. One area of interest is the development of FPTH analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of FPTH in combination with other drugs or therapies to enhance its anti-cancer effects. Additionally, FPTH may have potential applications in other fields such as epigenetics and gene therapy.
Méthodes De Synthèse
The synthesis of FPTH involves the condensation of 2-furaldehyde with 3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and produces high yields of the desired product.
Applications De Recherche Scientifique
FPTH has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. FPTH works by inhibiting the activity of 2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone, which are overexpressed in many types of cancer and play a key role in the regulation of gene expression. By inhibiting HAT activity, FPTH can prevent the expression of genes that promote cancer growth and proliferation.
Propriétés
Formule moléculaire |
C26H19N5OS |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-N-[(E)-furan-2-ylmethylideneamino]-4-N,5-N,3-triphenyl-1,3-thiazolidine-2,4,5-triimine |
InChI |
InChI=1S/C26H19N5OS/c1-4-11-20(12-5-1)28-24-25(29-21-13-6-2-7-14-21)33-26(30-27-19-23-17-10-18-32-23)31(24)22-15-8-3-9-16-22/h1-19H/b27-19+,28-24?,29-25?,30-26- |
Clé InChI |
LDRPNWYYHFXLJS-NNNCXPDWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)S/C(=N\N=C\C4=CC=CO4)/N2C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=CC=CO4)N2C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=CC=CO4)N2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



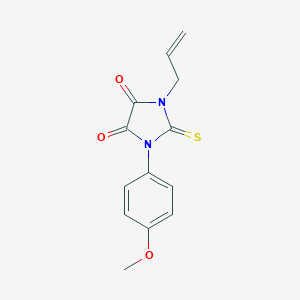
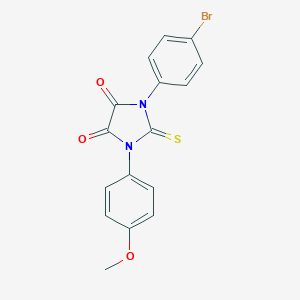
![4-[3-(4-Methoxyphenyl)-4,5-dioxo-2-sulfanylideneimidazolidin-1-yl]benzenesulfonamide](/img/structure/B307158.png)

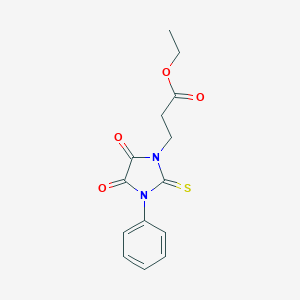
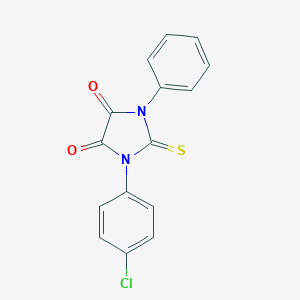
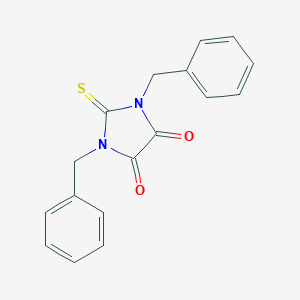
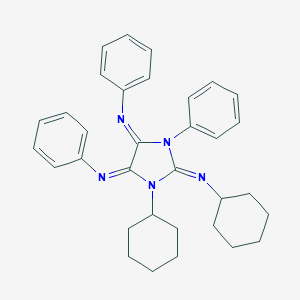
![N-[1,3-diphenyl-4,5-bis(phenylimino)imidazolidin-2-ylidene]-4-methoxybenzamide](/img/structure/B307168.png)
![N-[1,3-bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)imino]-2-(phenylimino)imidazolidin-4-ylidene]-4-methoxyaniline](/img/structure/B307169.png)
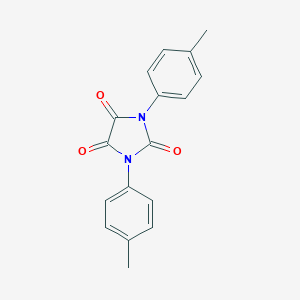

![1-[4-(Dimethylamino)phenyl]-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione](/img/structure/B307173.png)
